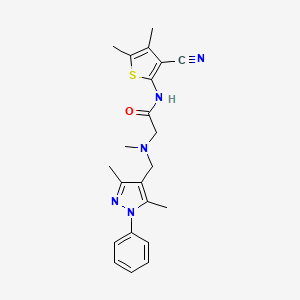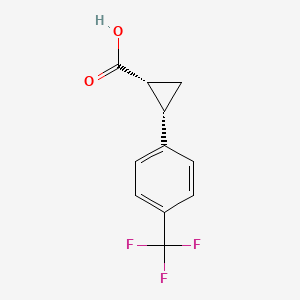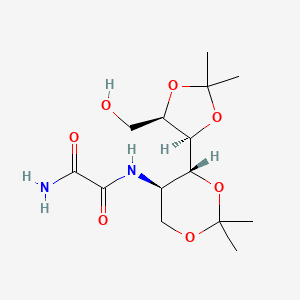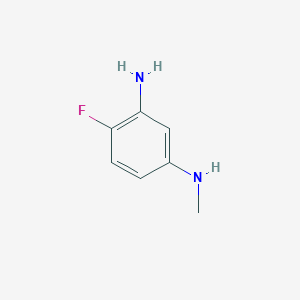![molecular formula C19H20O7 B12837503 (3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12837503.png)
(3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate is a complex organic molecule with a unique structure It features multiple chiral centers, making it an interesting subject for stereochemical studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Epoxidation: Introduction of the epoxy group is usually done using peracids like m-chloroperbenzoic acid (mCPBA).
Methacrylation: The methacrylate ester is introduced via esterification reactions using methacrylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the epoxy group, converting it to diols.
Substitution: The methacrylate ester can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted methacrylate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemical effects in reactions.
Biology
In biological research, the compound’s reactivity can be harnessed to modify biomolecules, potentially leading to new insights into enzyme mechanisms or protein interactions.
Medicine
The compound’s derivatives might exhibit biological activity, making it a candidate for drug development. Its structure could be modified to enhance its pharmacological properties.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers or resins, due to its methacrylate group.
Wirkmechanismus
The mechanism by which (3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate exerts its effects depends on its interaction with molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The methacrylate group can undergo polymerization, leading to the formation of cross-linked networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillin acetate: Another compound with a methacrylate ester group, used in flavoring and fragrance industries.
Atorvastatin Related Compound E: A complex organic molecule with multiple chiral centers, used in pharmaceutical research.
Uniqueness
What sets (3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate apart is its combination of a furan ring, an epoxy group, and a methacrylate ester, which together provide a unique set of chemical properties and reactivity.
Eigenschaften
Molekularformel |
C19H20O7 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
[(3R,4S,8R,9R,11R)-3-hydroxy-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O7/c1-8(2)17(22)24-12-7-19(5)13(20)6-11(26-19)9(3)15(21)16-14(12)10(4)18(23)25-16/h6,12,14-16,21H,1,3-4,7H2,2,5H3/t12-,14-,15-,16+,19-/m1/s1 |
InChI-Schlüssel |
QOLGSSCWXRXSJG-KZYVRXGSSA-N |
Isomerische SMILES |
CC(=C)C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)C(=C)[C@H]([C@@H]3[C@@H]1C(=C)C(=O)O3)O)C |
Kanonische SMILES |
CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)C(C3C1C(=C)C(=O)O3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12837428.png)








![[(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate](/img/structure/B12837473.png)
![6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12837480.png)



